2-Bromo-6-nitronaphthalene
Overview
Description
2-Bromo-6-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where the bromine and nitro groups are substituted at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitronaphthalene typically involves a multi-step process starting from naphthalene. The first step is the nitration of naphthalene to form 2-nitronaphthalene. This is followed by bromination to introduce the bromine atom at the 6-position. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Typical reducing agents are tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction: The major product is 2-bromo-6-aminonaphthalene.
Oxidation: Products can include naphthoquinones or other oxidized derivatives.
Scientific Research Applications
2-Bromo-6-nitronaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of a nitro group.
2-Bromo-6-aminonaphthalene: Formed by the reduction of 2-Bromo-6-nitronaphthalene.
2-Nitronaphthalene: Lacks the bromine atom and is a precursor in the synthesis of this compound.
Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
2-bromo-6-nitronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWMOPWEZBMIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356544 | |
Record name | 2-bromo-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67878-77-7 | |
Record name | 2-bromo-6-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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